3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

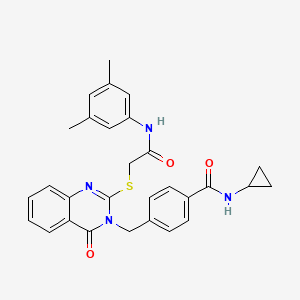

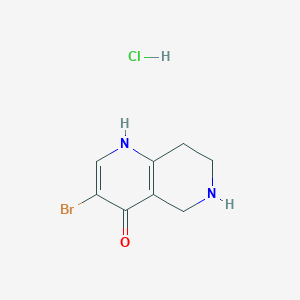

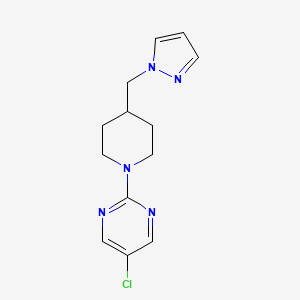

“3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 1416990-08-3 . It has a molecular weight of 260.25 and its IUPAC name is 3-(5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione .

Molecular Structure Analysis

The molecular formula of this compound is C13H12N2O4 . The InChI code for this compound is 1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.科学的研究の応用

- Clinical Use : Lenalidomide-OH is a first-line therapy for MM and 5q MDS, improving patient outcomes .

Synthetic Chemistry and Drug Development

The synthesis and modification of Lenalidomide-OH derivatives have been actively explored. Researchers focus on optimizing synthetic strategies and understanding structure-activity relationships. Key points include:

- PROTACs : Lenalidomide-OH derivatives are used in proteolysis-targeting chimeras (PROTACs) to induce selective protein degradation. These PROTACs show anti-proliferative effects across various cell lines .

Heterocyclic Chemistry and Applications

Lenalidomide-OH contains an isoindoline-1,3-dione heterocyclic nucleus. Such compounds have diverse applications:

- Polymer Additives and Photochromic Materials : Isoindoline-1,3-dione derivatives contribute to polymer properties and photochromic behavior .

Potential Therapeutic Agents

Understanding the biological properties of Lenalidomide-OH derivatives is crucial. Researchers aim to unlock their potential as therapeutic agents. Key considerations:

作用機序

Target of Action

Lenalidomide-OH, also known as Lenalidomide, primarily targets the E3 ubiquitin ligase complex protein, cereblon . It also affects the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) .

Mode of Action

Lenalidomide-OH modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This interaction is associated with the antitumor and immunomodulatory properties of lenalidomide .

Biochemical Pathways

Lenalidomide-OH affects both cellular and humoral limbs of the immune system . It has anti-angiogenic properties and affects signal transduction . It enhances the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells, inhibits the immunosuppressive activity of regulatory T cells, and increases natural killer (NK) cell-mediated cytotoxicity .

Pharmacokinetics

Lenalidomide-OH is rapidly and highly absorbed (>90% of dose) under fasting conditions . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 h . Renal function is the most important factor affecting lenalidomide plasma exposure .

Result of Action

The subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3 results in the death of multiple myeloma cells . Lenalidomide-OH also induces intracellular accumulation of reactive oxygen species (ROS) through an iron-dependent Fenton reaction, leading to cell membrane and DNA damage and cell death .

Action Environment

The efficacy of Lenalidomide-OH can be influenced by environmental factors such as renal function . The starting dose of lenalidomide must be adjusted according to renal function .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

3-(6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMFQGCQAUIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)

![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)